molecular formula C15H17NO B471128 2-[(4-Phenylphenyl)methylamino]ethanol CAS No. 120060-13-1

2-[(4-Phenylphenyl)methylamino]ethanol

Cat. No.: B471128
CAS No.: 120060-13-1
M. Wt: 227.3g/mol
InChI Key: JNFRBUVYSXYFAG-UHFFFAOYSA-N
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Description

2-[(4-Phenylphenyl)methylamino]ethanol is a chemical compound that belongs to the class of biphenyls. It is characterized by the presence of a biphenyl group attached to an ethanolamine moiety through a methylamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenylphenyl)methylamino]ethanol typically involves the reaction of 4-phenylbenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The process parameters are carefully monitored and controlled to maintain product quality and consistency. Additionally, purification steps, such as distillation or crystallization, are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenylphenyl)methylamino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Phenylphenyl)methylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Phenylphenyl)methylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Phenylphenyl)methylamino]ethylamine
  • 2-[(4-Phenylphenyl)methylamino]propane
  • 2-[(4-Phenylphenyl)methylamino]butanol

Uniqueness

2-[(4-Phenylphenyl)methylamino]ethanol is unique due to its specific structural features, such as the presence of both a biphenyl group and an ethanolamine moiety. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles.

Properties

IUPAC Name

2-[(4-phenylphenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-11-10-16-12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFRBUVYSXYFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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